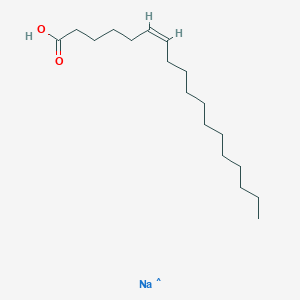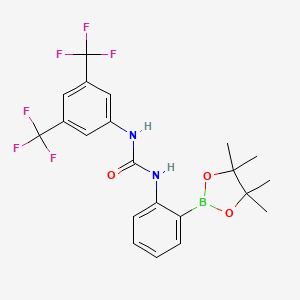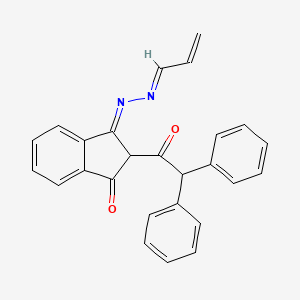
Para-toluene sulfonate; tetrabutylammonium ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Para-toluene sulfonate; tetrabutylammonium ion can be synthesized by combining p-toluenesulfonic acid with tetrabutylammonium hydroxide. The reaction typically occurs in an aprotic solvent such as pyridine, which also acts as a base .
Industrial Production Methods
On an industrial scale, p-toluenesulfonic acid is prepared by the sulfonation of toluene. The resulting product is then combined with tetrabutylammonium hydroxide to form the desired compound .
化学反応の分析
Types of Reactions
Para-toluene sulfonate; tetrabutylammonium ion undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a phase transfer catalyst in SN2 fluorinations.
Electrochemical Reactions: It is used as an electrolyte in the preparation of conducting polymer polypyrrole by electrochemical polymerization.
Rearrangement Reactions: It is a reagent in the synthesis of 1-alkynyl sulfonates from 1-alkynyl-bromanes by Michael-carbene rearrangement.
Common Reagents and Conditions
Substitution Reactions: Common reagents include fluorinating agents, and the reactions are typically carried out in the presence of a phase transfer catalyst.
Electrochemical Reactions: Conducting polymers are prepared using electrochemical polymerization techniques with this compound as the electrolyte.
Rearrangement Reactions: Michael-carbene rearrangement reactions involve the use of alkynyl-bromanes and this compound as a reagent.
Major Products
Substitution Reactions: The major products are fluorinated compounds.
Electrochemical Reactions: The major product is conducting polymer polypyrrole.
Rearrangement Reactions: The major products are 1-alkynyl sulfonates.
科学的研究の応用
Para-toluene sulfonate; tetrabutylammonium ion has a wide range of scientific research applications, including:
作用機序
Para-toluene sulfonate; tetrabutylammonium ion exerts its effects through various mechanisms:
Phase Transfer Catalysis: It facilitates the transfer of reactants between different phases, enhancing the rate of reaction.
Electrochemical Polymerization: It acts as an electrolyte, enabling the polymerization of monomers into conducting polymers.
Rearrangement Reactions: It participates in Michael-carbene rearrangement reactions, leading to the formation of 1-alkynyl sulfonates.
類似化合物との比較
Similar Compounds
Benzenesulfonic Acid: Similar to p-toluenesulfonic acid but lacks the methyl group on the benzene ring.
Sulfanilic Acid: Another sulfonic acid derivative with different functional groups.
Uniqueness
Para-toluene sulfonate; tetrabutylammonium ion is unique due to its combination of p-toluenesulfonic acid and tetrabutylammonium ion, which imparts distinct properties such as enhanced solubility and reactivity in organic synthesis .
特性
分子式 |
C23H44NO3S+ |
|---|---|
分子量 |
414.7 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1; |
InChIキー |
REAVCZWUMGIGSW-UHFFFAOYSA-N |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
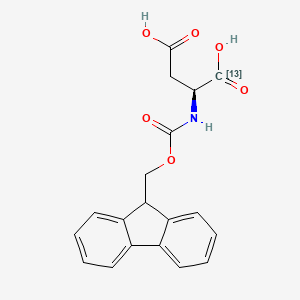
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
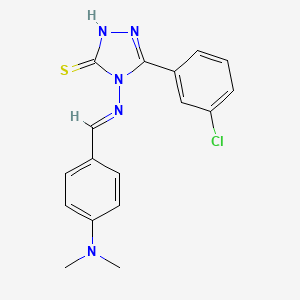
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)

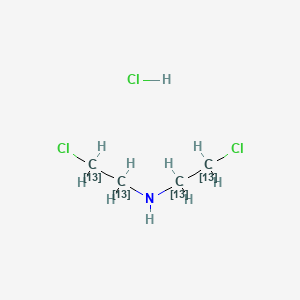

![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)
